molecular formula C21H21NOS2 B2583640 2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705511-87-0

2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2583640
CAS RN: 1705511-87-0
M. Wt: 367.53
InChI Key: WTJRGHVBVMYYPQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique structure and properties, making it a promising candidate for various research studies. In

Scientific Research Applications

Chemosensors for Metal Ions

A study by Gosavi-Mirkute et al. (2017) involved synthesizing and characterizing compounds structurally similar to "2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone" for the purpose of detecting transition metal ions. These compounds showed selectivity towards Cu2+ ions, changing color upon complexation, and demonstrated low detection limits for these ions (Gosavi-Mirkute et al., 2017).

Anticonvulsant Activity

Rajak et al. (2010) designed and synthesized a series of compounds, including ones structurally related to the query compound, to explore their anticonvulsant activities. The study validated a pharmacophoric model for anticonvulsant activity and established structure-activity relationships among the synthesized compounds (Rajak et al., 2010).

Photophysical Properties

Pannipara et al. (2017) synthesized dihydroquinazolinone derivatives, including compounds similar to the query compound, and investigated their photophysical properties. The study examined how solvent polarity affects the photophysical properties of these compounds, providing insights into their potential applications in materials science (Pannipara et al., 2017).

properties

IUPAC Name

2-naphthalen-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS2/c23-21(15-17-7-3-6-16-5-1-2-8-18(16)17)22-11-10-20(25-14-12-22)19-9-4-13-24-19/h1-9,13,20H,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJRGHVBVMYYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

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